
4-(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, 2-Chloro- N -cyclopropyl-4-methyl-5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an important boronic acid derivative, which was obtained by a five-step substitution reaction .Scientific Research Applications
Versatile Synthesis of Functionalised Dibenzothiophenes : This compound was used in the synthesis of dibenzothiophene derivatives, which were evaluated as inhibitors of DNA-dependent protein kinase (DNA-PK). This implies its potential use in pharmaceutical applications, especially in drug development (Rodríguez-Arístegui et al., 2011).
Synthesis and Biological Activity : It has been utilized in the synthesis of compounds with significant anti-tuberculosis activity and superior anti-microbial activity. This indicates its importance in the development of new antibacterial agents (Mamatha S.V et al., 2019).
In vivo Mutagenicity Testing : The compound has been mentioned in the context of mutagenicity testing, indicating its use in evaluating the safety of chemicals (Masuda‐Herrera et al., 2020).
Crystal Structure and DFT Study : It is involved in the study of boric acid ester intermediates with benzene rings, with its molecular structure being confirmed by various spectroscopic methods and X-ray diffraction. This suggests its role in advancing the understanding of molecular structures in chemistry (Huang et al., 2021).
Molluscicidal Agent : It has been synthesized as part of compounds with good molluscicidal effects, indicating its potential in pest control applications (Duan et al., 2014).
Mechanism of Action
Target of Action
It’s known that compounds with similar structures are often used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles . This suggests that the compound may interact with these types of molecules in the body.
Mode of Action
The compound is likely to interact with its targets through a process known as phosphitylation . This process involves the formation of phosphite esters, which can be useful glycosyl donors and ligands . The exact changes that result from this interaction would depend on the specific targets involved.
Biochemical Pathways
The compound is likely to affect biochemical pathways involving the phosphitylation of alcohols and heteroatomic nucleophiles . The downstream effects of this could include the formation of useful glycosyl donors and ligands . These molecules could then participate in various biochemical reactions, potentially affecting a wide range of physiological processes.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. Given its potential role as a phosphitylation reagent, the compound could influence the formation of various molecules within cells, potentially affecting cellular function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the efficiency of phosphitylation reactions can be influenced by the pH of the environment
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BClNO3/c1-15(2)16(3,4)22-17(21-15)12-5-6-14(13(18)11-12)19-7-9-20-10-8-19/h5-6,11H,7-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJAWVMUHVUHMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCOCC3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719225 |
Source


|
| Record name | 4-[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1361110-63-5 |
Source


|
| Record name | 4-[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

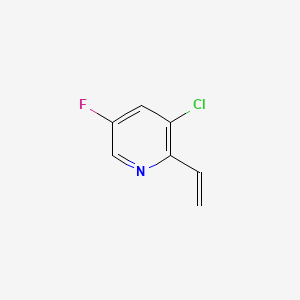

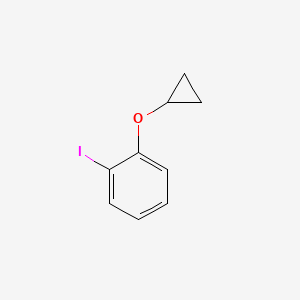
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B580652.png)
![3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B580653.png)
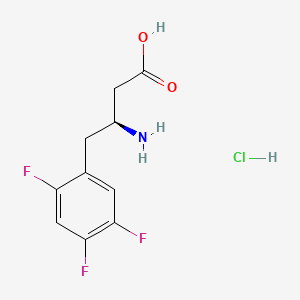
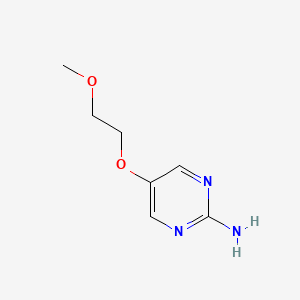
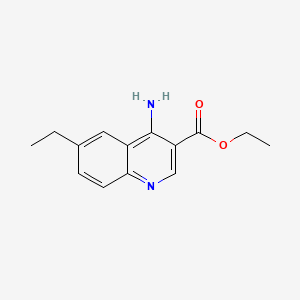

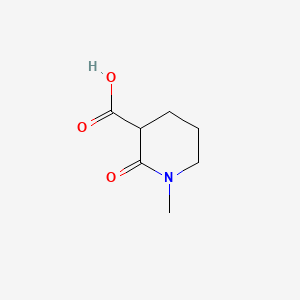
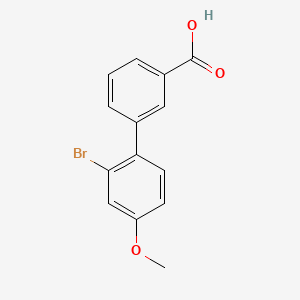
![1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-](/img/structure/B580666.png)
